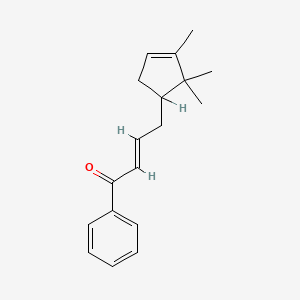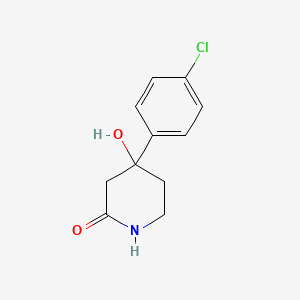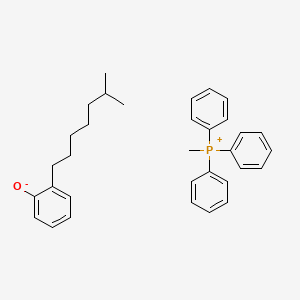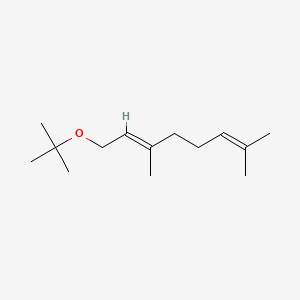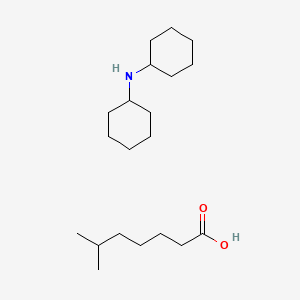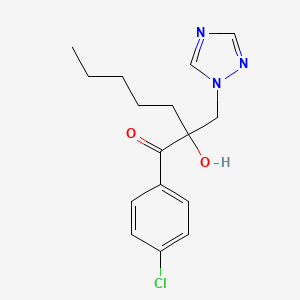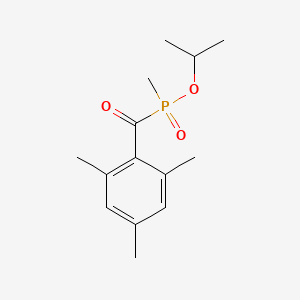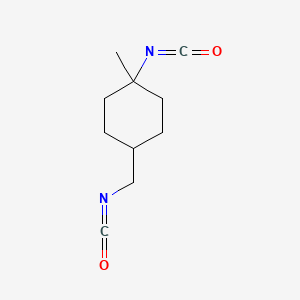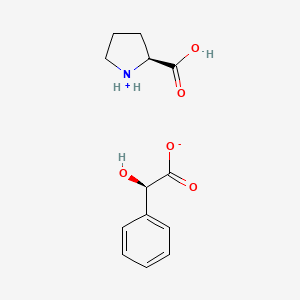
L-Prolinium (R)-alpha-hydroxybenzeneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolinium ®-alpha-hydroxybenzeneacetate is a compound that combines the amino acid L-proline with ®-alpha-hydroxybenzeneacetic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of L-proline, which includes a secondary amino group and a pyrrolidine ring, contributes to the compound’s distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinium ®-alpha-hydroxybenzeneacetate typically involves the reaction of L-proline with ®-alpha-hydroxybenzeneacetic acid. One common method is to dissolve both reactants in a suitable solvent, such as water or ethanol, and then allow the reaction to proceed at room temperature. The reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of L-Prolinium ®-alpha-hydroxybenzeneacetate may involve more advanced techniques, such as continuous flow reactors or automated synthesis systems. These methods allow for greater control over reaction conditions and can increase the yield and purity of the final product. Additionally, industrial production may involve the use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
L-Prolinium ®-alpha-hydroxybenzeneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
L-Prolinium ®-alpha-hydroxybenzeneacetate has a wide range of applications in scientific research:
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: In biological research, the compound can be used to study protein folding and stability, as L-proline is an important component of collagen and other proteins.
Medicine: The compound has potential applications in drug development, particularly in the design of chiral drugs and prodrugs. Its ability to interact with biological molecules makes it a promising candidate for therapeutic research.
Industry: L-Prolinium ®-alpha-hydroxybenzeneacetate is used in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which L-Prolinium ®-alpha-hydroxybenzeneacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, the compound may inhibit or activate enzymes involved in metabolic pathways, or it may interact with receptors to influence cellular signaling processes.
Comparación Con Compuestos Similares
L-Prolinium ®-alpha-hydroxybenzeneacetate can be compared to other similar compounds, such as:
L-Prolinium Tartrate: This compound also contains L-proline and is used in nonlinear optical applications. It differs in its specific chemical structure and properties.
L-Prolinium Picrate: Another compound containing L-proline, used in the study of nonlinear optical properties. It has different functional groups and applications compared to L-Prolinium ®-alpha-hydroxybenzeneacetate.
L-Proline: The parent amino acid, which is a key component of many proteins and has various biological functions. L-Prolinium ®-alpha-hydroxybenzeneacetate is a derivative with additional functional groups that confer unique properties.
The uniqueness of L-Prolinium ®-alpha-hydroxybenzeneacetate lies in its combination of L-proline with ®-alpha-hydroxybenzeneacetic acid, resulting in a compound with distinct chemical and biological properties that make it valuable for a wide range of applications.
Propiedades
Número CAS |
93803-22-6 |
|---|---|
Fórmula molecular |
C13H17NO5 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-phenylacetate;(2S)-pyrrolidin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C8H8O3.C5H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6;7-5(8)4-2-1-3-6-4/h1-5,7,9H,(H,10,11);4,6H,1-3H2,(H,7,8)/t7-;4-/m10/s1 |
Clave InChI |
IKUZAIOVQBHBJS-NFPGDTMVSA-N |
SMILES isomérico |
C1C[C@H]([NH2+]C1)C(=O)O.C1=CC=C(C=C1)[C@H](C(=O)[O-])O |
SMILES canónico |
C1CC([NH2+]C1)C(=O)O.C1=CC=C(C=C1)C(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)

